molecular formula C13H15N3O2 B6343148 Ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate CAS No. 1264049-21-9

Ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate

Cat. No. B6343148
CAS RN: 1264049-21-9
M. Wt: 245.28 g/mol
InChI Key: WFJOISICWQOOLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate” is a derivative of 5-amino-pyrazoles . 5-Amino-pyrazoles are a class of organic compounds that have been used as building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . They have been used in the construction of various organic molecules with versatile functionalities .


Synthesis Analysis

The synthesis of 5-amino-pyrazoles involves various approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . For instance, 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives were obtained from the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles .


Chemical Reactions Analysis

5-Amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . They have been used in the construction of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Scientific Research Applications

Synthesis of Heterocycles

Ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate serves as a crucial intermediate in the synthesis of heterocyclic compounds. The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, closely related to the pyrazole family, illustrates the compound's significance as a privileged scaffold in heterocyclic synthesis. These derivatives are utilized to generate a broad range of heterocycles, such as pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans, showcasing the compound's adaptability in synthesizing diverse chemical entities with potential biological activities (Gomaa & Ali, 2020).

Anticancer Applications

Pyrazoline derivatives, which can be synthesized using this compound, have been explored for their anticancer properties. These derivatives exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and notably anticancer activities. Their application in cancer therapy highlights the compound's relevance in medicinal chemistry and drug design, offering a foundation for developing new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).

Biological Activities and Medicinal Chemistry

The broad spectrum of biological activities exhibited by pyrazoline and its derivatives underscores the importance of this compound in synthesizing compounds with potential therapeutic applications. This includes activities such as antimicrobial, anti-inflammatory, and antiviral effects, demonstrating the compound's versatility in drug discovery and the development of new medicinal agents with varied pharmacological properties (Cetin, 2020).

Future Directions

5-Amino-pyrazoles, including “Ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate”, have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They have been used in the field of pharmaceutics and medicinal chemistry, highlighting their diverse applications .

Mechanism of Action

Target of Action

Pyrazole derivatives, which this compound is a part of, have been found to exhibit a variety of biological activities in many fields such as pharmacy . They have been associated with a wide range of pharmacological properties , suggesting that they may interact with multiple targets.

Mode of Action

It’s worth noting that pyrazole derivatives have been found to exhibit a variety of biological activities . The interaction of this compound with its targets could lead to changes at the molecular level, potentially influencing cellular processes.

Biochemical Pathways

Given the broad biological activity of pyrazole derivatives , it is plausible that this compound could influence multiple pathways, leading to downstream effects on cellular functions.

Result of Action

Given the broad biological activity of pyrazole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

ethyl 5-amino-1-(3-methylphenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8-12(14)16(15-11)10-6-4-5-9(2)7-10/h4-8H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJOISICWQOOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.